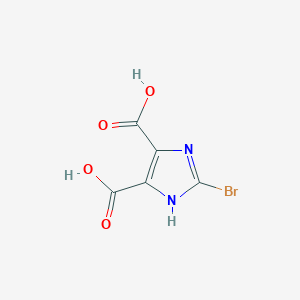

2-bromo-1H-imidazole-4,5-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSCVXBTBVMWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563634 | |

| Record name | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773099-17-5 | |

| Record name | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Imidazole 4,5 Dicarboxylic Acid Derivatives and Halogenated Heterocycles

2-Bromo-1H-imidazole-4,5-dicarboxylic acid belongs to two significant classes of organic compounds: imidazole-4,5-dicarboxylic acid derivatives and halogenated heterocycles. The parent compound, 1H-imidazole-4,5-dicarboxylic acid, is a well-established ligand in coordination chemistry. rsc.org Its imidazole (B134444) ring provides two nitrogen atoms, and the two carboxylic acid groups offer four oxygen atoms, making a total of six potential donor sites for coordination with metal ions. rsc.org This multi-dentate nature allows it to form a wide variety of structures with metal centers, from simple complexes to intricate one-, two-, and three-dimensional coordination polymers, including metal-organic frameworks (MOFs). rsc.orgacs.org

The second class, halogenated heterocycles, are organic compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms. The incorporation of a halogen, such as bromine, into a heterocyclic system can have profound effects on the molecule's reactivity and intermolecular interactions. The bromine atom in this compound enhances its electrophilicity, making it a candidate for various cross-coupling reactions. This opens up possibilities for further functionalization of the molecule.

Significance of the 2 Bromo 1h Imidazole 4,5 Dicarboxylic Acid Scaffold in Contemporary Chemical Science

The scaffold of 2-bromo-1H-imidazole-4,5-dicarboxylic acid is significant due to the synergistic combination of its constituent parts. The imidazole-4,5-dicarboxylic acid core provides a robust and versatile platform for building complex supramolecular structures. The dicarboxylic acid groups are excellent for forming strong coordination bonds with a wide range of metal ions, a fundamental interaction in the construction of MOFs and coordination polymers. rsc.org The imidazole (B134444) nitrogen atoms can also participate in coordination, offering multiple binding modes that can lead to diverse and often complex architectural outcomes. acs.org

The presence of the bromine atom at the 2-position adds another layer of functionality. It can act as a site for post-synthetic modification, where the bromine is replaced by other functional groups through nucleophilic substitution or coupling reactions. This allows for the fine-tuning of the properties of materials synthesized from this ligand. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized as a powerful tool in crystal engineering for directing the self-assembly of molecules into desired architectures.

The combination of strong coordination sites and the potential for halogen bonding and further functionalization makes this compound a highly promising building block for the design of new materials with tailored properties.

Overview of Key Research Areas and Potential Academic Contributions

Direct Synthesis Strategies of this compound

The most direct route to this compound involves the selective bromination of the C2 position of the imidazole-4,5-dicarboxylic acid core. This electrophilic substitution reaction is typically achieved using standard brominating agents.

Key Research Findings: The choice of brominating agent and reaction conditions is critical to ensure monosubstitution at the desired C2 position and to avoid polybromination. The imidazole ring is highly activated, and bromination can readily occur at all available carbon atoms (C2, C4, C5) if not properly controlled. researchgate.net In fact, the bromination of unsubstituted imidazole often yields 2,4,5-tribromoimidazole. researchgate.net

Commonly employed reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). NBS is often the preferred reagent as it is a milder and more selective source of electrophilic bromine, which can help minimize side reactions. wikipedia.org The reaction is typically conducted in organic solvents such as acetonitrile (B52724) or dichloromethane (B109758) at controlled temperatures, often between 0°C and 25°C, to manage the reactivity and prevent degradation of the starting material. wikipedia.org The C2 position of the imidazole ring is the most electron-rich and kinetically favored site for electrophilic attack, especially when the C4 and C5 positions are occupied by deactivating carboxyl groups. However, the reaction can still be challenging, requiring careful optimization to achieve high yields of the desired 2-bromo product.

Table 1: Conditions for Direct Bromination

| Brominating Agent | Typical Solvent | Temperature (°C) | Key Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | 0 - 25 | Milder, more selective, reduces risk of polybromination. wikipedia.org |

| Elemental Bromine (Br₂) | Acetic Acid, Aqueous mixtures | Variable | More reactive, higher risk of yielding polybrominated products like 2,4,5-tribromoimidazole. researchgate.net |

Precursor-Based Synthesis and Derivatization Approaches

An alternative to direct bromination of the dicarboxylic acid is a multi-step approach that involves the initial synthesis of a suitable precursor, which is then converted to the final product. This can offer advantages in terms of solubility, reactivity, and purification.

A common precursor-based strategy involves the use of ester derivatives, such as dimethyl 1H-imidazole-4,5-dicarboxylate. chemeo.com This ester is typically more soluble in organic solvents than the corresponding dicarboxylic acid, facilitating a more homogenous reaction environment. The synthesis proceeds by first preparing the diester and then performing the bromination.

The bromination of a related diester, diethyl imidazole-2,4-dicarboxylate, has been shown to successfully yield the corresponding bromo-substituted diester using bromine. rsc.org By analogy, dimethyl 1H-imidazole-4,5-dicarboxylate can be brominated, likely using NBS or Br₂, to yield dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. synquestlabs.comsigmaaldrich.com This intermediate is a stable, solid compound. sigmaaldrich.com

Once the brominated ester, dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, is synthesized and purified, the final step is the hydrolysis of the two ester groups to yield the dicarboxylic acid. uni.lu This is a standard saponification reaction, typically achieved through base-catalyzed hydrolysis.

The diester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often under reflux conditions to drive the reaction to completion. nih.govscribd.com Following the complete hydrolysis, the reaction mixture is cooled and acidified. The acidification step protonates the resulting dicarboxylate salt, causing the less soluble this compound to precipitate out of the solution, allowing for its isolation by filtration.

The core imidazole-4,5-dicarboxylic acid scaffold can itself be constructed through various heterocyclization reactions. One of the classic methods is the Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.orgwikipedia.orgchemicalbook.com For the synthesis of imidazole-4,5-dicarboxylic acid derivatives, a suitable 1,2-dicarbonyl precursor such as diethyl dihydroxytartrate could theoretically be used.

Another foundational approach involves the oxidation of benzimidazole. google.com This method leverages a readily available starting material, cleaving the benzene (B151609) ring to form the two carboxylic acid groups on the imidazole core. An alternative route starts from imidazole itself, which is first reacted with formaldehyde (B43269) to produce a mixture of hydroxymethylated imidazoles. This mixture is then oxidized with nitric acid to yield imidazole-4,5-dicarboxylic acid. More modern approaches for analogous structures involve the oxidative cyclocondensation of 2,3-diaminomaleonitrile (DAMN) with an aldehyde. sigmaaldrich.com

One-pot syntheses are particularly attractive as they combine multiple reaction steps into a single operation, which can increase efficiency and reduce waste. synquestlabs.com Many modern syntheses of highly substituted imidazoles utilize one-pot, multicomponent strategies that bring together four components—such as a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate—to rapidly construct the imidazole core. slideshare.net

Regioselective Functionalization and Synthetic Challenges

A primary challenge in the synthesis of this compound and its derivatives is achieving regioselectivity. The imidazole ring has multiple reactive sites, and controlling where substitution occurs is not always straightforward.

Key Synthetic Challenges:

Polybromination: As mentioned, the high reactivity of the imidazole ring makes it susceptible to over-bromination, leading to di- or tri-brominated side products. researchgate.net Careful control of stoichiometry and reaction conditions is essential to favor the desired mono-brominated product. wikipedia.org

Regioisomers in N-Alkylation: When synthesizing derivatives, the introduction of a substituent on one of the ring nitrogens can lead to a mixture of regioisomers if the starting imidazole is not symmetric. For example, methylation of 5-bromo-2-methyl-1H-imidazole results in a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole, which can be difficult to separate. researchgate.net

Selective Debromination: One strategy to overcome regioselectivity issues is to perform a polybromination and then selectively remove bromine atoms. For instance, a dibrominated imidazole can be selectively debrominated at one position using reagents like isopropyl magnesium chloride to yield a specific monobrominated isomer. researchgate.net Another approach involves the selective reduction of tribromo compounds using sodium sulfite. researchgate.net

Advanced methods like transition metal-catalyzed C-H activation are also being explored to achieve precise, regioselective functionalization of the imidazole core without the need for pre-functionalized starting materials.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles are increasingly being applied to the synthesis of imidazole derivatives.

Table 2: Application of Green Chemistry Principles in Imidazole Synthesis

| Principle | Application in Imidazole Synthesis | Example/Benefit |

|---|---|---|

| Alternative Energy Sources | Use of microwave or ultrasound irradiation to accelerate reactions. | Microwave-assisted synthesis can significantly reduce reaction times and improve yields. chemicalbook.com Sonochemical methods offer mild reaction conditions. |

| Use of Benign Solvents | Employing water or ethanol (B145695) as reaction media instead of hazardous organic solvents. google.com | Reduces environmental impact and improves process safety. google.com |

| Atom Economy/One-Pot Reactions | Designing multicomponent reactions where most atoms from the reactants are incorporated into the final product. | One-pot synthesis of imidazoles reduces the need for intermediate purification steps, saving solvents and energy. synquestlabs.comwikipedia.org |

| Use of Renewable Feedstocks/Biocatalysts | Using natural products as catalysts. | Lemon juice, containing citric acid, has been used as an effective and biodegradable biocatalyst for synthesizing triaryl-imidazoles. sigmaaldrich.com |

By incorporating these green methodologies, the synthesis of this compound and its precursors can be made more sustainable and efficient, aligning with the broader goals of modern chemical manufacturing.

Reactivity Profile of the Imidazole Core

The imidazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the presence of the electron-withdrawing bromine atom and carboxylic acid groups. The bromine substituent at the C2 position enhances the electrophilicity of the imidazole ring, making it more susceptible to certain reactions. This enhanced electrophilicity is a key factor in facilitating cross-coupling reactions.

Transformations Involving the Bromine Substituent

The bromine atom at the C2 position is a key handle for the functionalization of the imidazole core, enabling a variety of transformations that allow for the introduction of diverse molecular fragments.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the electron-deficient imidazole ring is susceptible to nucleophilic aromatic substitution (SNA r) reactions. This allows for the displacement of the bromide ion by a range of nucleophiles, providing a direct method for introducing new functional groups at the C2 position. Common nucleophiles that can be employed in these reactions include amines and thiols.

While specific examples for this compound are not extensively detailed in the available literature, the reactivity of analogous 2-bromoimidazole derivatives suggests that such transformations are feasible. These reactions typically proceed by an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged intermediate (a Meisenheimer-like complex), which then expels the bromide ion to yield the substituted product. The rate and success of these reactions are often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Bromo-Heterocycles

| Electrophile | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Bromopyridine | Benzylamine | 2-(Benzylamino)pyridine | High temperature, neat or in a high-boiling solvent | General Knowledge |

| 1-Bromo-4-nitrobenzene | Sodium methoxide | 1-Methoxy-4-nitrobenzene | Methanol, reflux | General Knowledge |

This table provides illustrative examples of nucleophilic aromatic substitution on related bromo-heterocycles to demonstrate the general principle of the reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira for related imidazole derivatives)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound makes it an excellent substrate for such transformations. To facilitate these reactions, the dicarboxylic acid is often converted to its corresponding diester, such as dimethyl or diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, to improve solubility in organic solvents and prevent interference from the acidic protons.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the 2-bromoimidazole derivative with an organoboron compound, typically a boronic acid or a boronic ester. researchgate.net This reaction is a versatile method for forming new carbon-carbon bonds and introducing aryl or vinyl substituents at the C2 position. The general catalytic cycle involves the oxidative addition of the bromoimidazole to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction provides a direct route to 2-alkynylimidazole derivatives, which are valuable intermediates in organic synthesis. The reaction mechanism is thought to involve a palladium catalytic cycle similar to the Suzuki-Miyaura coupling, with a copper-acetylide species participating in the transmetalation step. Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: Illustrative Conditions for Suzuki-Miyaura and Sonogashira Coupling of Haloimidazoles

| Reaction Type | Haloimidazole Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Suzuki-Miyaura | 4(5)-Iodoimidazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4(5)-Phenylimidazole | researchgate.net |

| Suzuki-Miyaura | 2-Bromo-1-methylimidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)-1-methylimidazole | researchgate.net |

| Sonogashira | 2-Iodoimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | 2-(Phenylethynyl)imidazole | libretexts.org |

| Sonogashira | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile | 4-(Phenylethynyl)-1H-indole | nih.gov |

This table presents examples of cross-coupling reactions on related haloimidazole and indole (B1671886) systems to illustrate typical reaction conditions.

Derivatization Chemistry of the Carboxylic Acid Moieties

The two carboxylic acid groups at the C4 and C5 positions offer further opportunities for functionalization, allowing for the construction of more complex molecules and the tuning of the compound's physicochemical properties.

Esterification and Transesterification Reactions

The carboxylic acid groups can be readily converted to esters through various esterification methods. A common and straightforward method is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. lab-chemicals.com This reaction is an equilibrium process, and using the alcohol as the solvent or removing the water formed during the reaction can drive the equilibrium towards the formation of the ester. For this compound, this derivatization to its diester is often a necessary first step for subsequent cross-coupling reactions.

Transesterification, the conversion of one ester to another, can also be employed, although direct esterification of the dicarboxylic acid is more common for initial derivatization.

Table 3: General Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Acid Catalyst | Reaction Conditions | Product | Reference |

| Benzoic Acid | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl Benzoate | lab-chemicals.com |

| Adipic Acid | Ethanol | H₂SO₄ (catalytic) | Reflux | Diethyl Adipate | lab-chemicals.com |

| Imidazole-4,5-dicarboxylic acid | Ethanol | H₂SO₄ (conc.) | Reflux, 2 days | Diethyl 1H-imidazole-4,5-dicarboxylate |

This table provides general examples of Fischer esterification to illustrate the reaction conditions.

Amide Bond Formation

The carboxylic acid groups can also be converted to amides through reaction with primary or secondary amines. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often not practical for complex molecules. Therefore, the carboxylic acid is typically activated first using a coupling reagent. luxembourg-bio.compeptide.com A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU and HBTU. peptide.comnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. nih.gov This methodology allows for the synthesis of a diverse range of imidazole-4,5-dicarboxamides. sigmaaldrich.com

Table 4: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activator Class | Byproducts | Reference |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) | luxembourg-bio.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea | nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | Hexamethylphosphoramide (HMPA) | peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium salt | Tetramethylurea | nih.gov |

This table lists common coupling reagents used for the synthesis of amides from carboxylic acids.

Hydrazide Synthesis

The conversion of this compound into its corresponding dihydrazide, 2-bromo-1H-imidazole-4,5-dicarbohydrazide, represents a key functionalization step. This transformation is typically achieved through the reaction of the dicarboxylic acid or its ester derivative with hydrazine (B178648).

The synthesis generally involves heating this compound with an excess of hydrazine hydrate (B1144303), often using a polar solvent such as ethanol or water. The reaction proceeds via a nucleophilic acyl substitution mechanism at the two carboxylic acid groups. The use of the corresponding diester, such as dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, can also be an effective strategy, sometimes leading to higher yields and cleaner reactions. The general reaction is outlined below.

Reaction Scheme: Starting Material: this compound Reagent: Hydrazine hydrate (N₂H₄·H₂O) Product: 2-bromo-1H-imidazole-4,5-dicarbohydrazide

This reaction is analogous to the synthesis of other heterocyclic hydrazides, where hydrazine acts as a potent nucleophile attacking the carbonyl carbons of the acid or ester functionalities. researchgate.netnih.gov The resulting dihydrazide is a valuable intermediate for synthesizing more complex heterocyclic systems, such as pyrazoles or triazines, and for creating ligands for coordination chemistry.

Table 1: Reagents and Products in Hydrazide Synthesis

| Compound Name | Role | Molecular Formula |

|---|---|---|

| This compound | Starting Material | C₅H₃BrN₂O₄ |

| Hydrazine hydrate | Reagent | H₆N₂O |

Acid-Base Properties and Deprotonation States of the Ligand

The compound this compound is a polyprotic acid, possessing three acidic protons that can be donated under varying pH conditions. These protons are associated with the two carboxylic acid groups (-COOH) at positions 4 and 5, and the pyrrolic nitrogen atom (N-H) of the imidazole ring. researchgate.net

The acidity of these protons differs significantly. The two carboxylic acid protons are the most acidic and are the first to be lost as the pH increases. The proton on the imidazole ring is considerably less acidic. walshmedicalmedia.com For the parent compound, imidazole-4,5-dicarboxylic acid (H₃IMDC), the pKa of the imidazole N-H is approximately 14.5, making it much less acidic than the carboxylic acid protons. walshmedicalmedia.com The presence of the electron-withdrawing bromine atom at the 2-position in this compound is expected to increase the acidity (lower the pKa values) of all three protons compared to the unsubstituted analogue.

The sequential deprotonation of the ligand, which can be designated as H₃L, occurs as follows:

First Deprotonation: As the pH rises, one of the carboxylic acid protons is lost to form the monoanion, H₂L⁻.

Second Deprotonation: With a further increase in pH, the second carboxylic acid proton is removed, resulting in the dianion, HL²⁻. Effective coordination to metal ions typically requires the deprotonation of these carboxylic groups, which occurs at a pH greater than 4 for related imidazole-dicarboxylic acids.

Third Deprotonation: The final deprotonation of the imidazole N-H proton occurs at a much higher pH, yielding the trianion, L³⁻.

These different protonation states allow the molecule to act as a versatile ligand in coordination chemistry, capable of forming diverse metal-organic frameworks (MOFs). researchgate.netwalshmedicalmedia.com The specific pH controls which species is present in solution, thereby influencing the resulting structure and properties of the coordination complex.

Table 2: Deprotonation States of this compound (H₃L)

| Species | Charge | Protons Lost | Predominant pH Range |

|---|---|---|---|

| H₃L | 0 | 0 | Strongly Acidic |

| H₂L⁻ | -1 | 1 (from -COOH) | Acidic |

| HL²⁻ | -2 | 2 (from both -COOH) | Weakly Acidic to Neutral |

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 2 Bromo 1h Imidazole 4,5 Dicarboxylic Acid

Ligand Design Principles and Coordination Potential of 2-Bromo-1H-imidazole-4,5-dicarboxylic Acid

The design of this compound as a ligand for MOF synthesis is guided by several key principles. The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, provides potential N-donor sites for coordination to metal centers. The presence of two carboxylic acid groups at the 4 and 5 positions introduces multiple O-donor atoms, significantly increasing the ligand's coordination versatility. This dicarboxylic acid functionality allows for various binding modes, including monodentate, bidentate, and bridging, contributing to the formation of extended network structures. walshmedicalmedia.com

The introduction of a bromine atom at the 2-position of the imidazole ring is a crucial design element. This halogen substituent enhances the electrophilicity of the ligand, which can influence its reactivity and participation in certain chemical reactions, such as cross-coupling, to create more complex organic linkers. Furthermore, the bromine atom and the carboxylic acid groups play a significant role in the ligand's ability to bind to molecular targets, which is a key factor in its potential applications. The combination of the imidazole core, the dicarboxylate groups, and the bromo substituent makes this compound a highly versatile building block for the synthesis of functional materials like coordination complexes and polymers.

The coordination potential of imidazole-4,5-dicarboxylic acid and its derivatives is substantial due to the presence of six potential donor atoms: two nitrogen atoms from the imidazole ring and four oxygen atoms from the two carboxylate groups. researchgate.net This multiplicity of donor sites allows for a wide array of coordination modes and the construction of intricate and beautiful structures. walshmedicalmedia.comresearchgate.net The ability of the ligand to be partially or fully deprotonated under different pH conditions further expands its coordination possibilities, leading to the formation of MOFs with diverse dimensionalities, from zero-dimensional (0D) discrete molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. walshmedicalmedia.com

Versatile Coordination Modes of the Ligand to Metal Centers

The structural diversity of MOFs derived from imidazole-based dicarboxylic acid ligands is a direct consequence of the ligand's flexible coordination behavior. rsc.org The this compound ligand can adopt various coordination modes, facilitated by its multiple donor sites.

The four oxygen atoms of the two carboxylate groups provide numerous possibilities for coordination. researchgate.net The electronic properties of these oxygen atoms allow them to bind to metal ions in several ways, including monodentate (one oxygen atom coordinates), bidentate chelating (both oxygen atoms of a single carboxylate group coordinate to the same metal ion), and bidentate bridging (the two oxygen atoms of a single carboxylate group coordinate to different metal ions). researchgate.net This versatility in carboxylate coordination is a major factor in the construction of diverse MOF architectures. bohrium.com

The combination of nitrogen and oxygen donor atoms allows for more complex coordination modes, such as chelation and bridging. In a chelating mode, both a nitrogen atom from the imidazole ring and an oxygen atom from an adjacent carboxylate group can bind to the same metal ion, forming a stable five- or six-membered ring. This N,O-chelation is a common feature in the coordination chemistry of this type of ligand. acs.org

Furthermore, the ligand can act as a bridge between multiple metal centers, utilizing a combination of its donor atoms. A notable example is the μ-kN,O:kN′,O′ mode, where the ligand bridges two metal centers, with one nitrogen and one oxygen atom coordinating to the first metal center, and the other nitrogen and another oxygen atom coordinating to the second metal center. This bridging capability is fundamental to the formation of robust and high-dimensional MOFs. The deprotonation state of the ligand plays a critical role in determining the specific bridging mode, with different deprotonated species leading to varied dimensionalities in the final structure. acs.org For instance, singly deprotonated ligands often result in mononuclear or 1D structures, while doubly and triply deprotonated ligands can lead to 2D and 3D frameworks, respectively. acs.org

Hydro(solvo)thermal Synthesis Strategies for Coordination Polymers and MOFs

Hydrothermal and solvothermal methods are the most widely employed techniques for the synthesis of coordination polymers and MOFs from ligands like this compound. researchgate.netresearchgate.net These methods involve heating the reactants in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at temperatures above the boiling point of the solvent. researchgate.net The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the desired MOF structure. researchgate.net

These synthesis techniques are favored for their ability to produce high-quality single crystals suitable for X-ray diffraction analysis, which is crucial for determining the precise structure of the resulting frameworks. rsc.orgrsc.org The choice of solvent, temperature, reaction time, and the molar ratio of reactants can significantly influence the final product, often leading to the formation of different structural isomers or entirely new frameworks. acs.orgrsc.org For instance, variations in the solvent system have been shown to be a critical factor in controlling the coordination modes of the ligand and the resulting dimensionality of the MOF. acs.org

The hydro(solvo)thermal approach has been successfully used to synthesize a variety of MOFs from imidazole-based dicarboxylic acid ligands with different metal ions, including cadmium, zinc, manganese, and strontium. acs.orgrsc.org These reactions have yielded structures ranging from 1D chains to complex 3D networks. rsc.org The versatility of this synthetic strategy allows for systematic studies on how different parameters affect the self-assembly process and the final architecture of the MOF. acs.org

Structural Diversity and Topological Architectures of MOFs

The combination of a versatile ligand like this compound and various metal ions under different synthetic conditions leads to a remarkable diversity of MOF structures and topologies. bohrium.com The final architecture is a result of the interplay between the coordination preferences of the metal ion, the flexible coordination modes of the ligand, and the influence of reaction parameters such as pH and solvent. walshmedicalmedia.comacs.org

Researchers have reported a wide array of structures for MOFs based on imidazole-4,5-dicarboxylic acid and its derivatives. These include one-dimensional chains, two-dimensional grids, and complex three-dimensional networks. walshmedicalmedia.com The dimensionality of the framework is often dictated by the deprotonation state of the ligand and its resulting coordination modes. acs.org For example, singly deprotonated ligands may lead to lower-dimensional structures, while fully deprotonated ligands can act as highly connected nodes to form robust 3D frameworks. acs.org

The topological analysis of these MOFs reveals a variety of network types. For instance, some MOFs exhibit well-known topologies like the diamondoid (dia) or sql (square lattice) nets. bohrium.comrsc.org In other cases, novel and more complex topologies are observed, which can arise from the specific combination of metal clusters and the intricate bridging patterns of the organic ligand. rsc.org The phenomenon of interpenetration, where two or more independent frameworks are entangled, is also observed in some of these systems, adding another layer of structural complexity. rsc.orgrsc.org This structural and topological diversity underscores the rich coordination chemistry of this compound and its potential for creating new materials with tailored properties.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the coordination chemistry and Metal-Organic Frameworks (MOFs) derived specifically from the chemical compound This compound that would adhere to the requested outline.

Extensive searches have revealed that while the coordination chemistry of the parent molecule, 1H-imidazole-4,5-dicarboxylic acid, and its various other derivatives (such as 2-alkyl, 2-aryl, and N-substituted analogues) is well-documented, specific studies detailing the synthesis and structural characterization of coordination polymers using the 2-bromo substituted ligand are not present in the accessible literature.

The provided outline requests highly specific details, including:

Dimensionality of resulting structures (0D, 1D, 2D, 3D).

The formation of helical chains.

Specific network topologies like (4·8²), kgd, or fes.

The influence of auxiliary ligands.

Detailed investigations of its coordination with Cadmium(II) and Manganese(II).

This level of detail is contingent on the existence of primary research articles that have synthesized and characterized MOFs or coordination polymers from this exact ligand. The available search results pertain to related, but structurally distinct, compounds. Using information from these other derivatives would violate the strict requirement to focus solely on "this compound."

Therefore, it is not possible to provide a scientifically accurate and non-speculative article that fulfills the specific requirements of the user's request at this time. Further research and publication on the coordination chemistry of this particular compound would be necessary to populate the detailed sections outlined.

Investigation of Specific Metal-Ligand Systems

Zinc(II) Coordination Polymers

Zinc(II) ions, with their d¹⁰ electronic configuration, are particularly favored in the construction of coordination polymers for applications in luminescence and sensing. The flexible coordination geometry of Zn(II) allows it to form diverse architectures when complexed with imidazole-based ligands. While extensive research has been conducted on coordination polymers of zinc(II) with imidazole-4,5-dicarboxylic acid and its derivatives, the incorporation of the 2-bromo substituted variant introduces modifications in the electronic properties and structural motifs of the resulting frameworks.

Hydrothermal and solvothermal methods are commonly employed to synthesize Zn(II) coordination polymers. mdpi.comnih.gov These polymers often exhibit structures ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. bakhtiniada.runih.gov For instance, a one-dimensional zinc(II) polymer based on a related substituted imidazole dicarboxylate, 2-(p-fluorophenyl)-1H-imidazole-4,5-dicarboxylic acid, was synthesized, demonstrating a wave-like chain structure. bakhtiniada.ru The nature of the final architecture is influenced by factors such as pH, solvent systems, and the molar ratios of the reactants. nih.gov The resulting Zn(II)-based MOFs often display intense luminescence, making them suitable for applications as chemical sensors. mdpi.com The coordination typically involves the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups, which can adopt various coordination modes. mdpi.comnih.govresearchgate.net

Table 1: Examples of Zinc(II) Coordination Polymers with Imidazole Dicarboxylate Derivatives

| Ligand | Metal Ion | Dimensionality | Key Feature/Application |

| 2-(p-fluorophenyl)-1H-imidazole-4,5-dicarboxylic acid | Zn(II) | 1D | Wave-like chain structure |

| Itaconic acid (related dicarboxylate) | Zn(II) | 2D/3D | pH and solvent-dependent structures nih.gov |

| 3,3′-diphenyldicarboxylic acid | Zn(II) | 2D | Bi-functional chemosensor for Fe(III) and Al(III) mdpi.com |

| 2,5-dihydroxyterephthalic acid | Zn(II) | 4-fold interpenetrated network | Selective fluorescence quenching for nitrobenzene (B124822) (NB) |

Other Transition and Lanthanide Metal Complexes (e.g., Co(II), Ni(II), Sr(II), Pb(II), Tb(III))

The versatility of this compound and its analogs extends to a wide array of other transition metals and lanthanides, leading to materials with interesting magnetic, luminescent, and structural properties.

Cobalt(II) and Nickel(II): Co(II) and Ni(II) complexes with imidazole-based ligands have been synthesized, showing various coordination geometries, including distorted octahedral and trigonal bipyramidal environments. nih.govnih.gov The resulting coordination polymers can exhibit magnetic properties, such as antiferromagnetic interactions, and have been investigated for their biological activities. nih.govnih.gov For example, a Ni(II) complex with 2-propyl-1H-imidazole-4,5-dicarboxylic acid forms a discrete mononuclear structure with a slightly distorted octahedral geometry. nih.gov The magnetic behavior of these complexes is highly dependent on the bridging modes of the ligands and the distances between metal centers. nih.gov

Strontium(II) and Lead(II): Alkaline earth metals like Sr(II) and lanthanide-like Pb(II) have also been used to construct coordination polymers with imidazole dicarboxylates. Due to its large ionic radius and flexible coordination environment, Strontium(II) can form high-dimensional networks. researchgate.net A two-dimensional layer structure was reported for a Sr(II) complex with 2-methyl-1H-imidazole-4,5-dicarboxylate, where the Sr(II) ion is eight-coordinate. researchgate.net These frameworks often exhibit intense fluorescence in the solid state. researchgate.net

Lanthanide Metals (e.g., Tb(III)): Lanthanide ions are widely used for constructing luminescent MOFs due to their unique photophysical properties. nih.gov A series of isostructural 3D lanthanide frameworks, including those with Terbium(III), were synthesized using 2-propyl-1H-imidazole-4,5-dicarboxylic acid and an oxalate (B1200264) co-ligand. acs.org These complexes exhibit characteristic luminescence based on the specific lanthanide ion used and can also display interesting magnetic properties, such as weak ferromagnetic or antiferromagnetic interactions between adjacent metal centers bridged by the oxalate group. acs.org

Table 2: Coordination Complexes with Various Metal Ions and Imidazole Dicarboxylate Ligands

| Metal Ion | Ligand | Complex Formula Example | Key Structural or Physical Property |

| Ni(II) | 2-propyl-1H-imidazole-4,5-dicarboxylic acid | [Ni(C₈H₉N₂O₄)₂(H₂O)₂]·4H₂O | Distorted octahedral coordination nih.gov |

| Sr(II) | 2-methyl-1H-imidazole-4,5-dicarboxylate | [Sr(H₂MIDC)₂(H₂O)₂]n | 2D layer network, intense fluorescence researchgate.net |

| Tb(III) | 2-propyl-1H-imidazole-4,5-dicarboxylic acid | {[Tb₂(Hpimda)₂(μ₄-C₂O₄)·2H₂O]·4H₂O}n | 3D open framework, luminescence, weak ferromagnetic coupling acs.org |

| Co(II) | Methacrylate and 2-methylimidazole | [Co(C₄H₅O₂)₂(C₄H₆N₂)₂] | Distorted trigonal bipyramid geometry, antimicrobial activity nih.gov |

Advanced Functional Properties of MOFs and Coordination Polymers

Luminescent Properties and Intraligand Charge Transitions

The luminescent properties of MOFs derived from this compound and its analogs are a major area of research, with potential applications in sensing, lighting, and optical devices. mdpi.com The origin of luminescence in these materials can be attributed to several phenomena, including ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). nih.gov

For MOFs constructed with d¹⁰ metal ions like Zn(II) or Cd(II), the luminescence is often dominated by ligand-based fluorescence or phosphorescence since the metal centers are redox-inactive. mdpi.comacs.org These emissions are typically attributed to π→n or π→π electronic transitions within the imidazole dicarboxylate ligand. acs.org The introduction of a bromine atom can influence the energy of these transitions through the heavy-atom effect, potentially enhancing phosphorescence.

A key phenomenon observed in some of these systems is Intraligand Charge Transfer (ILCT) . nih.govuni-regensburg.de ILCT occurs within ligands that contain both electron-donating and electron-accepting moieties. nih.govjetir.org Upon photoexcitation, an electron is transferred from the donor part to the acceptor part of the same ligand. nih.gov In the case of this compound, the imidazole ring can act as an electron-rich donor, while the carboxylate groups and the electron-withdrawing bromine atom can function as acceptor components. This charge transfer is often mediated by the coordinated metal ion. uni-regensburg.de The energy of the ILCT band can be sensitive to the polarity of the surrounding environment, leading to solvatochromism, where the color of the compound changes with the solvent. uni-regensburg.de

Lanthanide-based MOFs exhibit a different mechanism. Here, the organic ligand (e.g., 2-bromo-1H-imidazole-4,5-dicarboxylate) acts as an "antenna." It absorbs incident light efficiently and transfers the energy to the central lanthanide ion, which then emits light through its characteristic sharp f-f transitions. nih.govacs.orgnih.gov This antenna effect overcomes the typically low absorption coefficients of the lanthanide ions themselves. nih.gov

Magnetic Properties and Magnetostructural Analysis (e.g., Antiferromagnetic Interactions)

When this compound is coordinated to paramagnetic metal ions such as Mn(II), Co(II), Ni(II), or certain lanthanides (e.g., Dy(III), Tb(III)), the resulting coordination polymers can exhibit interesting magnetic properties. nih.govacs.orgrsc.org The nature and strength of the magnetic interactions between metal centers are mediated by the bridging ligands and are highly dependent on the geometry of the coordination sphere.

In some cases, ferromagnetic coupling (parallel alignment of spins) can occur, particularly in lanthanide complexes where oxalate co-ligands are present. acs.org Magnetostructural analysis, which correlates the crystal structure with the magnetic behavior, is crucial for understanding these properties. Factors such as the metal-ligand-metal bond angles and the distances between metal ions are critical in determining whether the interaction will be antiferromagnetic or ferromagnetic. nih.govacs.org

Sensing Applications (e.g., Metal Ion Detection, Explosive Sensing by related MOFs)

Luminescent MOFs (L-MOFs) are excellent candidates for chemical sensors due to their high sensitivity, selectivity, and rapid response times. nih.govnih.gov The porosity of MOFs allows target analytes to diffuse into the framework and interact with the metal centers or organic linkers, leading to a change in the luminescent signal, most commonly through fluorescence quenching or enhancement. nih.govnih.gov

MOFs based on imidazole dicarboxylate ligands have demonstrated significant potential in two main areas of sensing:

Metal Ion Detection: These L-MOFs can selectively detect specific metal ions in solution. rsc.orgresearchgate.net For example, a Zn-MOF has been shown to be a highly selective and sensitive sensor for Al³⁺ and Fe³⁺ ions. researchgate.net The detection mechanism often involves the interaction of the analyte ion with open coordination sites on the metal nodes or functional groups on the ligand, which perturbs the electronic structure and affects the luminescent decay pathways. researchgate.netresearchgate.net

Explosive Sensing: Many nitroaromatic compounds, which are components of common explosives, are electron-deficient. L-MOFs can detect these molecules with high sensitivity. researchgate.net The sensing mechanism is typically based on fluorescence quenching that occurs upon interaction between the electron-rich luminescent framework and the electron-deficient nitroaromatic analyte. rsc.orgresearchgate.net This interaction can involve competitive absorption of excitation energy or electron transfer from the excited state of the MOF to the analyte, quenching the fluorescence. MOFs based on ligands like 2,4,5-tri(4-pyridyl)-imidazole have shown high sensitivity in detecting nitrobenzene. rsc.orgresearchgate.net

Catalytic Activity in Heterogeneous Systems

Metal-organic frameworks are promising materials for heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of catalytically active sites. nih.govmdpi.com The active sites can be the metal nodes, the organic linkers, or encapsulated guest species.

MOFs constructed from this compound can possess several features that are advantageous for catalysis:

Lewis Acidic Sites: The coordinated metal ions can function as Lewis acid sites, catalyzing a variety of organic reactions. mdpi.com

Brønsted Acid/Base Sites: The imidazole N-H group and the carboxylic acid groups (if not fully deprotonated) can act as Brønsted acid or base sites.

Functional Linkers: The bromine atom on the imidazole ring can potentially participate in or direct certain catalytic reactions, such as cross-coupling reactions where halogenated substrates are often used.

While the catalytic activity of MOFs specifically derived from the 2-bromo variant is an emerging area, related systems have shown significant promise. For instance, copper-based MOFs (Cu-MOFs) are known to be effective catalysts for various reactions, including "click chemistry" (e.g., the synthesis of 1,2,3-triazoles). mdpi.com The high porosity of these frameworks allows for efficient diffusion of substrates and products, while the well-defined active sites can lead to high selectivity. nih.gov The ability to recover and reuse these solid catalysts makes them a sustainable alternative to homogeneous catalytic systems. mdpi.com

Supramolecular Assemblies and Non Covalent Interactions Involving 2 Bromo 1h Imidazole 4,5 Dicarboxylic Acid

Hydrogen Bonding Networks and Patternsresearchgate.netnih.gov

Hydrogen bonding is a predominant force in the supramolecular chemistry of imidazole-4,5-dicarboxylic acid and its derivatives. researchgate.net The molecule contains three acidic protons—two on the carboxylic acid groups and one on an imidazole (B134444) nitrogen—making it an excellent hydrogen bond donor. nih.gov Concurrently, the four carboxylate oxygen atoms and the unprotonated imidazole nitrogen can act as hydrogen bond acceptors. researchgate.netwalshmedicalmedia.com This versatility allows for the formation of robust and predictable hydrogen-bonding motifs. researchgate.net

In derivatives of imidazole-4,5-dicarboxylic acid, particularly amide and ester derivatives, the formation of an intramolecular hydrogen bond is a recurring and stabilizing feature. researchgate.net This interaction typically leads to a stable seven-membered ring conformation. researchgate.net While direct crystallographic data for 2-bromo-1H-imidazole-4,5-dicarboxylic acid is not detailed in the provided results, the behavior of its analogues strongly suggests that similar intramolecular interactions could occur, influencing its preferred conformation in different environments. researchgate.netfiveable.me The formation of such internal hydrogen bonds can shield polar groups, which in turn affects properties like membrane permeability in drug design contexts. rsc.org In many small organic molecules, a balance exists between forming an intramolecular hydrogen bond and interacting with solvent molecules through intermolecular bonds. nih.gov

Table 1: Torsion Angles in Imidazole-4,5-dicarboxylic Acid Derivatives and Related Compounds

This table presents torsion angles for various related compounds, illustrating the conformational possibilities.

| Compound | Analogous Torsion Angles (°) |

| Ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate | -66.67 |

| N-[tert-butoxycarbonylglycyl-(Z)-,-dehydrophenylalanylglycyl-(E)-,-dehydrophenylalanyl]glycine methyl ester dihydrate | 135.24 |

| 4,5-bis-[(ethoxyglycyl)carbonyl]-1H-imidazole | 94.62 |

| 4-ethoxycarbonyl-5-[(methoxyglycyl)carbonyl]-1H-imidazole | -92.24 |

| tert-butoxycarbonyl-glycyl-dehydrophenylalanylglycine methyl ester | 71.67 |

| Data sourced from a study on imidazole-4,5-dicarboxylic acid derivatives. researchgate.net |

Beyond intramolecular interactions, this compound is expected to form strong intermolecular hydrogen bonds, leading to dimerization and the creation of more extended, higher-order structures. Carboxylic acids are well-known to form robust dimers through hydrogen bonding between their carboxyl groups. For imidazole-4,5-dicarboxylic acid derivatives, intermolecular motifs based on N-H···N and C-H···O hydrogen bonds are common, creating reliable patterns that are useful in crystal engineering. researchgate.net These interactions link individual molecules into chains, sheets, or three-dimensional networks, forming the basis of the crystalline solid. walshmedicalmedia.comresearchgate.net The specific patterns of these extended structures are influenced by factors like the presence of substituents on the imidazole ring. researchgate.net

Role of Non-Covalent Interactions in Crystal Packing and Self-Assembly Processesresearchgate.net

The final crystal structure of this compound is determined by a delicate interplay of various non-covalent interactions. encyclopedia.pub The process of self-assembly is guided by the molecule's inherent ability to form strong and directional hydrogen bonds, supplemented by weaker but significant π-stacking forces. researchgate.netnih.gov

The substitution of a bromine atom at the 2-position is particularly noteworthy. It can influence crystal packing in several ways:

Steric Effects : The size of the bromine atom can affect the way molecules approach each other, potentially altering the packing arrangement compared to the non-brominated parent compound. researchgate.net

Electronic Effects : Bromine is an electron-withdrawing group, which modifies the electron density of the imidazole ring and can influence the strength of both hydrogen bonding and π-stacking interactions.

Halogen Bonding : The bromine atom itself can act as a Lewis acidic site, participating in halogen bonds (Br···O or Br···N interactions), which are increasingly recognized as important structure-directing forces. Hirshfeld surface analysis is a computational tool used to quantify such intermolecular contacts and explain packing discrepancies.

The combination of strong N-H···O and O-H···N hydrogen bonds, carboxylic acid dimerization, π-π stacking, and potential halogen bonds provides a robust and versatile toolkit for the rational design of crystalline materials based on this compound. walshmedicalmedia.comresearchgate.net

Computational and Theoretical Investigations of 2 Bromo 1h Imidazole 4,5 Dicarboxylic Acid and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of imidazole (B134444), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize molecular geometries and compute a variety of electronic properties. irjweb.com

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO, Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's excitability and chemical reactivity. irjweb.com

A larger HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For imidazole derivatives, this gap is a key indicator of potential charge transfer within the molecule. irjweb.com In the case of 2-bromo-1H-imidazole-4,5-dicarboxylic acid, the electron-withdrawing nature of the bromine atom and the carboxylic acid groups is expected to influence the energies of the frontier orbitals and the magnitude of the band gap.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for an Imidazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

| Ionization Potential (I) | 6.29 |

| Electron Affinity (A) | 1.81 |

| Global Hardness (η) | 2.24 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 4.05 |

| Electrophilicity Index (ω) | 3.65 |

Note: The data presented in this table is illustrative and based on a representative bromo-imidazole derivative to demonstrate the type of information obtained from DFT calculations. irjweb.com The values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. Different colors on the MEP map correspond to different potential values, providing a guide to the molecule's electrophilic and nucleophilic sites.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen), and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) indicate electron-deficient areas, often around hydrogen atoms attached to electronegative atoms, which are prone to nucleophilic attack. Green areas represent regions of neutral potential. cas.org For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the imidazole ring, highlighting these as key sites for interaction.

Solvent Effects on Molecular and Electronic Parameters

The surrounding environment can significantly influence the properties of a molecule. Computational studies often investigate the effect of different solvents on the molecular and electronic parameters of a compound. Methods like the Polarizable Continuum Model (PCM) can be employed within DFT calculations to simulate the presence of a solvent. These studies can reveal how the polarity of the solvent affects the geometry, electronic stability, and the HOMO-LUMO gap of the molecule. For instance, studies on similar imidazole derivatives have shown that the energy gap can be lower in the gas phase compared to when in a solvent. nih.gov Understanding these solvent effects is crucial for applications where the molecule is used in solution, such as in biological assays or as a precursor in chemical synthesis.

Fukui Functions and Reactive Site Analysis

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron. By calculating these values for each atom in this compound, one can precisely identify the most reactive centers for different types of chemical reactions. This analysis complements the qualitative predictions from MEP maps.

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG)

The topological analysis of the electron density provides a deeper understanding of the chemical bonding within a molecule. Techniques based on the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of atomic interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal the regions of high electron localization, which are indicative of chemical bonds and lone pairs. nih.gov The analysis of ELF and LOL can provide a detailed picture of the covalent and non-covalent interactions within this compound.

Reduced Density Gradient (RDG): The RDG is a tool used to visualize and characterize weak non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov An RDG analysis would be particularly insightful for understanding the intermolecular interactions that govern the crystal packing and potential self-assembly of this molecule. A study on 2-nitroimidazole, for example, used topological analysis to determine the charge concentration in the nitroimidazole bonds within the crystal. researchgate.netnih.gov

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. doi.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would involve placing the molecule into the active site of a target protein and calculating the binding affinity, which is often expressed as a binding energy score. The analysis of the docked conformation reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. arabjchem.org For instance, the carboxylic acid groups of the molecule are likely to form strong hydrogen bonds with amino acid residues in a protein's active site. Such studies on various imidazole derivatives have been used to predict their potential as inhibitors for enzymes like GlcN-6-P synthase. arabjchem.org

Table 2: Illustrative Molecular Docking Results for an Imidazole Derivative with a Target Protein

| Parameter | Value |

| Target Protein | GlcN-6-P synthase |

| Binding Energy (kcal/mol) | -7.5 |

| Inhibition Constant (Ki) (µM) | 2.5 |

| Interacting Residues | SER349, GLN348, LYS603 |

| Types of Interactions | Hydrogen Bonding, Hydrophobic |

Note: This table provides an example of the kind of data generated from a molecular docking study. The specific values and interacting residues for this compound would depend on the chosen protein target.

By elucidating the binding mode and affinity, molecular docking can provide a rational basis for the design of new derivatives of this compound with improved biological activity.

Prediction of Binding Modes and Affinities with Biological Targets

While specific computational studies on the binding modes of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of its structural analog, 2-bromo-1H-imidazole. The fundamental imidazole scaffold, substituted with a bromine atom at the 2-position, provides a core structure whose interactions with biological macromolecules can be computationally modeled. The addition of the two carboxylic acid groups at the 4 and 5-positions would be expected to significantly influence the binding profile due to their potential for forming strong hydrogen bonds and ionic interactions.

In general, the binding mode of imidazole-based compounds within an enzyme's active site is governed by a combination of factors. The imidazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors.

The bromine atom at the 2-position introduces a region of hydrophobicity and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. The carboxylic acid groups of this compound are particularly significant for binding. As they are typically deprotonated at physiological pH, they can form strong salt bridges with positively charged residues like lysine (B10760008) and arginine within a protein's binding pocket. They are also potent hydrogen bond donors and acceptors.

A theoretical study on various imidazole derivatives provides a basis for understanding these interactions. Although this study focused on 2-bromo-1H-imidazole, the principles of molecular interaction can be extrapolated. The predicted binding modes would likely involve a combination of the interactions described above, with the precise geometry and affinity being highly dependent on the specific topology and chemical environment of the target protein's active site.

Table 1: Predicted Interaction Profile of this compound with Biological Targets

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Imidazole Ring | π-π Stacking, Hydrogen Bonding | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Nitrogen Atoms | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |

| Bromine Atom | Halogen Bonding, Hydrophobic Interactions | Leucine, Isoleucine, Valine, Methionine |

| Carboxylic Acid Groups | Ionic Interactions (Salt Bridges), Hydrogen Bonding | Lysine, Arginine, Serine, Threonine, Asparagine, Glutamine |

Evaluation of Theoretical Coupling with Enzymes (e.g., Phosphodiesterase-3, Guanylate Cyclase)

A significant area of interest for imidazole-based compounds is their potential modulation of enzymes involved in cardiovascular function, such as Phosphodiesterase-3 (PDE3) and Guanylate Cyclase. Computational docking studies have been employed to evaluate the theoretical coupling of imidazole derivatives with these enzymes.

One such study investigated the interaction of twenty different imidazole derivatives, including 2-bromo-1H-imidazole (referred to as compound 10 in the study), with both PDE3 and Guanylate Cyclase. The aim was to theoretically assess their potential to interact with these enzymes, which are important targets in the treatment of heart failure. The study utilized a docking model to simulate the binding of these compounds to the active sites of the enzymes (using protein data bank codes 1SOJ for PDE3 and 4NI2 for Guanylate Cyclase) and compared their interactions to known drugs.

The results indicated that several imidazole derivatives, including 2-bromo-1H-imidazole, could potentially induce changes in the biological activity of the PDE3 enzyme when compared to reference drugs like milrinone (B1677136) and anagrelide. This suggests that the 2-bromo-imidazole scaffold has the potential to bind within the active site of PDE3. The presence of the bromine atom and the electronic properties of the imidazole ring are key determinants of this interaction.

The study further analyzed various physicochemical and electronic parameters of the imidazole derivatives to understand the structural basis for their interactions. While the study did not explicitly detail the binding energies for each compound, it highlighted that specific derivatives, including 2-bromo-1H-imidazole, showed promise for interacting with PDE3.

Table 2: Summary of Theoretical Coupling Evaluation of 2-Bromo-1H-imidazole with Target Enzymes

| Compound | Target Enzyme | Computational Method | Key Finding | Reference |

| 2-Bromo-1H-imidazole | Phosphodiesterase-3 (PDE3) | Molecular Docking | Predicted to interact with the enzyme's active site, potentially inducing changes in its biological activity. | |

| 2-Bromo-1H-imidazole | Guanylate Cyclase | Molecular Docking | Evaluated for interaction, though specific outcomes for this compound were not as prominently highlighted as for PDE3. |

It is important to reiterate that this study was conducted on 2-bromo-1H-imidazole. The addition of two carboxylic acid groups, as in this compound, would substantially alter the molecule's physicochemical properties, including its size, polarity, and charge distribution. These changes would, in turn, have a profound impact on its binding affinity and mode of interaction with both PDE3 and Guanylate Cyclase. The dicarboxylic acid moieties would offer additional, strong interaction points, potentially leading to a significantly different and possibly more potent inhibitory activity. Further dedicated computational studies on this compound are necessary to fully elucidate its therapeutic potential.

Biological Activity and Pharmaceutical Research Potential of 2 Bromo 1h Imidazole 4,5 Dicarboxylic Acid Scaffolds

Antimicrobial Activity Investigations

Derivatives of imidazole-4,5-dicarboxylic acid have demonstrated potential as antimicrobial agents. Research has shown that the hydrazinium (B103819) salt of imidazole-4,5-dicarboxylic acid possesses an antibacterial effect. scispace.com Further studies on related imidazole (B134444) structures have revealed a broad spectrum of activity. For instance, certain 4-carboxylic imidazole derivatives have been screened against bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the fungus Candida albicans, showing promising antimicrobial properties. researchgate.net

Investigations into various imidazole derivatives have often found that Gram-positive bacteria are more susceptible than Gram-negative bacteria. researchgate.net This difference in activity is likely due to the structural variations in the bacterial cell walls, which affects the permeability of the compounds. nih.gov For example, in a study of one synthesized imidazole derivative, E. coli, a Gram-negative bacterium, was found to be resistant. researchgate.net The development of resistance to existing drugs by pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), necessitates the search for new antimicrobial compounds, and imidazole derivatives remain a significant area of interest. researchgate.netnih.gov The core scaffold of 2-bromo-1H-imidazole-4,5-dicarboxylic acid provides a platform for developing new molecular hybrids and conjugates aimed at overcoming microbial resistance. nih.gov

Anticancer Activity Profiling

The imidazole scaffold is present in several established anticancer drugs, highlighting its importance in oncology research. nih.gov Derivatives of imidazole-4,5-dicarboxylic acid, specifically N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs), have been investigated for their antiproliferative effects. nih.gov A series of these compounds were tested against human leukemia (HL-60) cells and showed significant inhibitory activity. nih.gov

The design of these I45DCs was partly inspired by the structure of known inhibitors of cyclin-dependent kinase 2 (cdk2), a key protein in cell cycle regulation. nih.gov The activity of these compounds, with most showing IC₅₀ values in the 2.5-25 µM range, suggests that the imidazole-4,5-dicarboxamide structure is a useful and easily diversified scaffold for discovering new anticancer leads. nih.gov

Table 1: Antiproliferative Activity of Imidazole-4,5-dicarboxamide (I45DC) Derivatives against HL-60 Cells This table is representative of data discussed in the source material. Specific compound structures and corresponding IC₅₀ values are detailed in the cited research.

| Compound Type | Cell Line | Measured Activity | Potency Range |

| N,N'-disubstituted imidazole-4,5-dicarboxamides | HL-60 | IC₅₀ | 2.5 - 25 µM nih.gov |

Antiviral Efficacy Studies (e.g., Flavivirus, HIV-1)

The broad biological activity of imidazole derivatives extends to antiviral applications. scispace.com Compounds derived from the imidazole-4,5-dicarboxylic acid scaffold have been specifically explored for their potential to combat various viruses. scispace.comnih.gov For instance, a series of imidazole 4,5-dicarboxamide derivatives were synthesized and evaluated for their ability to inhibit the dengue virus (DENV), which belongs to the Flavivirus genus. nih.gov

In the context of Human Immunodeficiency Virus (HIV), different imidazole derivatives have shown potent activity. nih.gov Research on imidazole thioacetanilide (B1681303) derivatives revealed significant inhibition of HIV-1. nih.gov The structural features of the this compound core can be leveraged to design novel inhibitors. Furthermore, the enzyme Indoleamine 2,3-dioxygenase (IDO1), a potential target for imidazole-based drugs, has been implicated in viral pathogenesis. Inhibition of IDO1 has been shown to reduce the viral load of simian immunodeficiency virus (SIV) in rhesus macaques, suggesting a potential therapeutic strategy. nih.gov

Antidepressant Activity of Functionalized Derivatives

Recent research has identified promising antidepressant activity in functionalized derivatives of this compound. scispace.comresearchgate.net A study focused on the synthesis of salts and diylidenehydrazides of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid. scispace.comresearchgate.net

All of the synthesized compounds demonstrated antidepressant effects in standard preclinical models, including the tail suspension and forced swimming tests, when administered to mice. scispace.comresearchgate.net One derivative, 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide], was particularly effective and also showed a reduction in anxiety and locomotor activity. scispace.comresearchgate.net Notably, these compounds were reported to have low toxicity, which is a significant advantage for potential drug candidates. researchgate.net The antidepressant-like effects appeared to be specific, as they did not rely on general stimulation of locomotor activity. scispace.comresearchgate.netnih.gov

Table 2: Preclinical Antidepressant Activity of 2-Bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic Acid Derivatives This table summarizes findings from the cited studies. The tests were conducted in male mice with a single intraperitoneal injection.

| Compound Type | Preclinical Test | Observed Effect | Reference |

| Salts and diylidenehydrazides | Tail Suspension Test | Reduced immobility time | scispace.comresearchgate.net |

| Salts and diylidenehydrazides | Forced Swimming Test | Reduced immobility time | scispace.comresearchgate.net |

| Di[(4-hydroxy-3-methoxyphenyl) methylidenehydrazide] derivative | Open Field Test | Reduced anxiety and locomotor activity | scispace.comresearchgate.net |

Role as Versatile Building Blocks in Medicinal Chemistry

This compound is recognized as a highly versatile building block for the synthesis of new pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that can be selectively modified. The imidazole ring itself is a key pharmacophore, while the bromine atom at the 2-position and the dicarboxylic acid groups at the 4- and 5-positions provide handles for a wide array of chemical transformations. nih.gov

This structural versatility allows chemists to create large and diverse libraries of compounds. These derivatives can be designed to target specific biological molecules, such as enzymes or receptors, by tailoring the substitutions on the core scaffold. The carboxylic acid groups, for example, can be converted into amides, esters, or other functional groups to modulate properties like solubility, cell permeability, and binding affinity to a biological target. nih.gov This adaptability makes the compound a valuable starting material in programs aimed at discovering new drugs for a range of diseases. nih.gov

Interactions with Specific Biological Targets and Enzymes (e.g., Indoleamine 2,3-dioxygenase (IDO), Kinases)

The therapeutic effects of drugs derived from the this compound scaffold are mediated by their interaction with specific biological targets. Among the most relevant targets for imidazole-based compounds are kinases and Indoleamine 2,3-dioxygenase (IDO). nih.govnih.govfrontiersin.org

Kinases: Many imidazole derivatives have been developed as kinase inhibitors. nih.gov For example, the antiproliferative activity of imidazole-4,5-dicarboxamides has been linked to the inhibition of cyclin-dependent kinase 2 (cdk2). nih.gov The design of these molecules suggests they function by interacting with the ATP-binding site of the kinase, a common mechanism for this class of inhibitors. nih.gov

Indoleamine 2,3-dioxygenase (IDO): IDO1 is a heme-containing enzyme that plays a critical role in immune evasion, particularly in cancer. frontiersin.orgnih.gov It creates an immunosuppressive tumor microenvironment by catalyzing the first and rate-limiting step in tryptophan degradation. frontiersin.orgnih.gov This depletion of tryptophan and the production of its metabolite, kynurenine, suppress the function of immune cells. nih.gov IDO1 is now considered a significant target for cancer immunotherapy, and inhibitors are being actively investigated. frontiersin.orgnih.gov The imidazole scaffold is a key feature of many IDO inhibitors, suggesting that derivatives of this compound could be developed for this purpose. The enzyme's activity can also activate downstream signaling pathways, such as the general control nonderepressible 2 kinase (GCN2K) pathway, which is involved in cellular stress responses. mdpi.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. drugdesign.org For derivatives of this compound, SAR analyses help to understand how specific structural modifications influence biological activity. drugdesign.orgnih.gov

Key insights can be drawn from related imidazole structures:

Hydrogen Bonding: The imidazole ring's N-H group is often critical for activity, as it can form a hydrogen bond with the target receptor or enzyme. drugdesign.org SAR studies of imidazole-4,5-dicarboxamides targeting cdk2 suggest that their activity is consistent with hydrogen bonding interactions within the enzyme's ATP-binding site. nih.gov

Substitutions on the Imidazole Ring: The N(1) position of the imidazole is a key point for modification. In studies of imidazole-coumarin antiviral conjugates, an unsubstituted N(1) position (i.e., with a hydrogen atom) was found to be crucial for potency. mdpi.com

Modifications of Carboxylic Acid Groups: Converting the dicarboxylic acids to dicarboxamides, as seen in the anticancer agents, is a common and effective strategy. nih.gov The nature of the substituent on the amide nitrogen can be varied to fine-tune activity, a classic SAR approach. nih.gov